(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
JWH 081-d9 (exempt preparation) is intended for use as an internal standard for the quantification of JWH 081 by GC- or LC-MS. JWH 081 is categorized as a synthetic cannabinoid. It has been found in Spice/K2-type herbal blends and may have neurotoxic properties. JWH 081 is regulated as a Schedule I compound in the United States. JWH 081-d9 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
JWH 081-d9 is intended for use as an internal standard for the quantification of JWH 081 by GC- or LC-MS. JWH 081 is categorized as a synthetic cannabinoid. It has been found in Spice/K2-type herbal blends and may have neurotoxic properties. JWH 081-d9 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
JWH 081-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 081 by GC- or LC-mass spectrometry (MS). JWH 081 is a cannabimimetic indole that shows a high-affinity for the central cannabinoid receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid receptor (Ki = 12.4 nM).
JWH 081-d9 is intended for use as an internal standard for the quantification of JWH 081 by GC- or LC-MS. JWH 081 is categorized as a synthetic cannabinoid. It has been found in Spice/K2-type herbal blends and may have neurotoxic properties. JWH 081-d9 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
JWH 081-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 081 by GC- or LC-mass spectrometry (MS). JWH 081 is a cannabimimetic indole that shows a high-affinity for the central cannabinoid receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid receptor (Ki = 12.4 nM).
Brand Name:
Vulcanchem
CAS No.:
1651833-49-6
VCID:
VC0132038
InChI:
InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3/i1D3,3D2,4D2,9D2
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC
Molecular Formula:
C25H25NO2
Molecular Weight:
380.5 g/mol
(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
CAS No.: 1651833-49-6
Cat. No.: VC0132038
Molecular Formula: C25H25NO2
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone - 1651833-49-6](/images/no_structure.jpg)
Description | JWH 081-d9 (exempt preparation) is intended for use as an internal standard for the quantification of JWH 081 by GC- or LC-MS. JWH 081 is categorized as a synthetic cannabinoid. It has been found in Spice/K2-type herbal blends and may have neurotoxic properties. JWH 081 is regulated as a Schedule I compound in the United States. JWH 081-d9 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications. JWH 081-d9 is intended for use as an internal standard for the quantification of JWH 081 by GC- or LC-MS. JWH 081 is categorized as a synthetic cannabinoid. It has been found in Spice/K2-type herbal blends and may have neurotoxic properties. JWH 081-d9 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications. JWH 081-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 081 by GC- or LC-mass spectrometry (MS). JWH 081 is a cannabimimetic indole that shows a high-affinity for the central cannabinoid receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid receptor (Ki = 12.4 nM). |
---|---|
CAS No. | 1651833-49-6 |
Molecular Formula | C25H25NO2 |
Molecular Weight | 380.5 g/mol |
IUPAC Name | (4-methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone |
Standard InChI | InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3/i1D3,3D2,4D2,9D2 |
Standard InChI Key | UBMPKJKGUQDHRM-ZYWCKPJZSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC |
SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC |
Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume